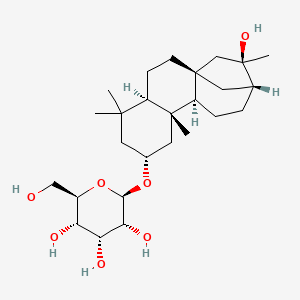
cis-1,2-Dibenzoylethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,2-Dibenzoylethylene: is an organic compound characterized by the presence of two benzoyl groups attached to a central ethylene moiety. This compound is known for its ability to undergo photochemical isomerization, which makes it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cis-1,2-dibenzoylethylene typically involves the isomerization of its trans isomer. The trans-to-cis isomerization can be achieved through photochemical methods. For instance, dissolving trans-1,2-dibenzoylethylene in ethanol and exposing it to light for an extended period results in the formation of the cis isomer . The reaction conditions often include the use of a sun lamp and monitoring the progress through thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory-scale preparation methods can be scaled up for industrial purposes. The use of photochemical reactors and controlled light sources can facilitate the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: cis-1,2-Dibenzoylethylene primarily undergoes isomerization reactions. The compound can be converted back to its trans form through exposure to light or heat . Additionally, it can participate in various organic reactions typical of alkenes, such as addition reactions.
Common Reagents and Conditions:
Photochemical Isomerization: Light (e.g., sun lamp) and ethanol as a solvent.
Thermal Isomerization: Heat and acidic conditions (e.g., hydrochloric acid) can facilitate the conversion of the cis isomer back to the trans form.
Major Products: The primary product of the isomerization reactions is the trans isomer of 1,2-dibenzoylethylene. Other potential products depend on the specific reactions and conditions employed.
Aplicaciones Científicas De Investigación
cis-1,2-Dibenzoylethylene has several applications in scientific research:
Chemistry: It is used in studies involving photochemical reactions and isomerization processes.
Biology and Medicine: The photochemical properties of this compound are analogous to certain biological processes, such as the isomerization of retinal in vision. This makes it a useful compound for studying similar mechanisms in biological systems.
Mecanismo De Acción
The mechanism of action of cis-1,2-dibenzoylethylene involves the absorption of light, which excites the molecule to a higher electronic state. This excitation leads to the breaking of the carbon-carbon double bond, allowing for rotation around the bond axis. Upon relaxation back to the ground state, the molecule can adopt either the cis or trans configuration . The trans isomer is more effective at absorbing light, leading to the accumulation of the cis isomer during prolonged light exposure .
Comparación Con Compuestos Similares
trans-1,2-Dibenzoylethylene: The trans isomer of the compound, which can be converted to the cis form through photochemical isomerization.
1,2-Dichloroethylene: Another compound with cis and trans isomers, used in industrial applications.
Uniqueness: cis-1,2-Dibenzoylethylene is unique due to its specific photochemical properties and the ease with which it can undergo isomerization. This makes it a valuable compound for studying photochemical processes and developing photoresponsive materials .
Propiedades
Número CAS |
959-27-3 |
|---|---|
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(Z)-1,4-diphenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11- |
Clave InChI |
WYCXGQSQHAXLPK-QXMHVHEDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C=C\C(=O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


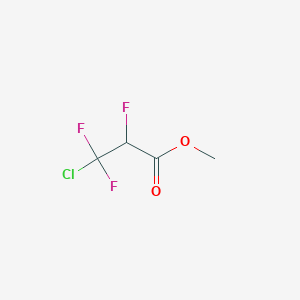
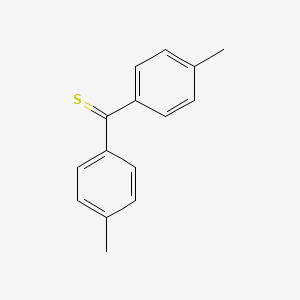
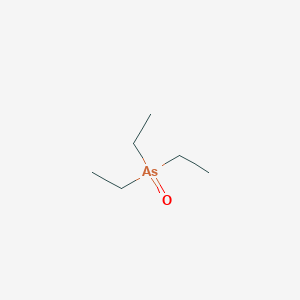

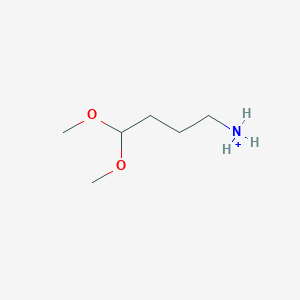
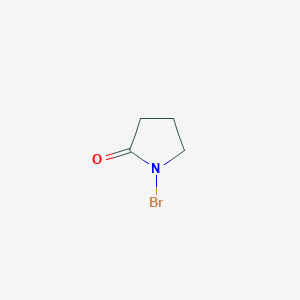
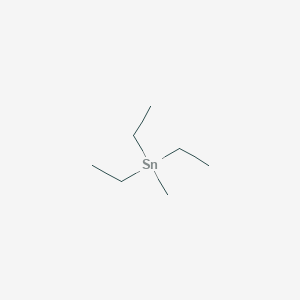
![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
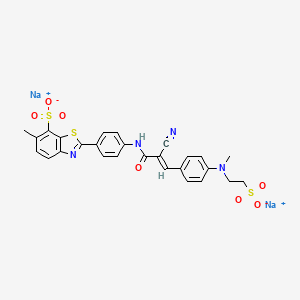
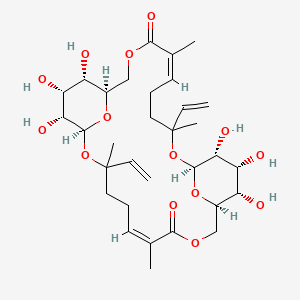
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)
